Electrical Resistivity Comparison: Al₂Cu, AlCu, and Cu₉Al₄ Interfacial Layers vs. Cu-Al Composite Baseline
Among the three principal intermetallic phases formed at Cu-Al bimetallic interfaces, CuAl₂ exhibits the lowest electrical resistivity at 8.17 × 10⁻⁸ Ω·m, while Cu₉Al₄ exhibits the highest at 14.35 × 10⁻⁸ Ω·m—a difference of 6.18 × 10⁻⁸ Ω·m between these end-member IMCs [1]. This phase-specific resistivity hierarchy directly impacts the effective electrical performance of Cu-Al composite conductors and wire-bonded interconnects, where the proportion of each IMC at the interface determines the overall junction resistance.
| Evidence Dimension | Electrical resistivity (ρ) |
|---|---|
| Target Compound Data | CuAl₂: 8.17 × 10⁻⁸ Ω·m; CuAl: 11.56 × 10⁻⁸ Ω·m; Cu₉Al₄: 14.35 × 10⁻⁸ Ω·m |
| Comparator Or Baseline | Cu-Al composite bonding layer (phase-specific measured values) |
| Quantified Difference | CuAl₂ resistivity is 43% lower than Cu₉Al₄ (8.17 vs. 14.35 × 10⁻⁸ Ω·m) |
| Conditions | Four-probe resistivity measurement (SB100A/20A) on Cu-Al composite interfacial layers prepared via solid-liquid-solid induction heating |
Why This Matters
Selection of processing parameters that favor CuAl₂ formation over Cu₉Al₄ can reduce interfacial electrical resistance by up to 43% in Cu-Al bimetallic conductors, directly impacting power loss and thermal management in electrical busbar and wire-bonding applications.
- [1] Zhang, Y. et al. (2018). Study on Thermoelectric Properties of Cu/Al Composites. Chinese Journal of Analysis Laboratory, 37(1), 30-34. View Source
